Ethyl 3-oxo-3-(thiophen-3-yl)propanoate
Overview
Description
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate is an organic compound with the molecular formula C9H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ester functional group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via esterification and subsequent Claisen condensation to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-3-(thiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding ethyl 3-hydroxy-3-(thiophen-3-yl)propanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Ethyl 3-hydroxy-3-(thiophen-3-yl)propanoate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(thiophen-3-yl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the compound acts as an electrophile, accepting electrons from the reducing agent to form the corresponding alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
Ethyl 3-oxo-3-(furan-3-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 3-oxo-3-(pyridin-3-yl)propanoate: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-oxo-3-thiophen-3-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAIFOWWYWRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441393 | |
Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53090-46-3 | |
Record name | ethyl 3-oxo-3-(thiophen-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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